molecular formula C8H8ClF2NO B6159337 3-(6-chloropyridin-2-yl)-3,3-difluoropropan-1-ol CAS No. 2229446-91-5

3-(6-chloropyridin-2-yl)-3,3-difluoropropan-1-ol

Cat. No.: B6159337
CAS No.: 2229446-91-5
M. Wt: 207.6
InChI Key:
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Description

3-(6-chloropyridin-2-yl)-3,3-difluoropropan-1-ol is an organic compound that features a pyridine ring substituted with a chlorine atom and a difluoropropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloropyridin-2-yl)-3,3-difluoropropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and a suitable difluoropropanol precursor.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts or reagents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. This could include the use of continuous flow reactors and advanced purification methods to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloropyridin-2-yl)-3,3-difluoropropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-(6-chloropyridin-2-yl)-3,3-difluoropropan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(6-chloropyridin-2-yl)-3,3-difluoropropan-1-ol exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may bind to specific enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-chloropyridin-2-yl)-3,3-difluoropropan-1-ol is unique due to the presence of both a chloropyridine ring and a difluoropropanol group, which confer distinct chemical and physical properties. This combination makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

2229446-91-5

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.6

Purity

95

Origin of Product

United States

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